molecular formula C17H15NO5S B2540537 [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate CAS No. 953178-29-5

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate

Cat. No.: B2540537
CAS No.: 953178-29-5
M. Wt: 345.37
InChI Key: NSJBSLRZRKCWPM-UHFFFAOYSA-N
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Description

[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is a synthetic heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. This molecule incorporates two privileged structural motifs: a 1,2-oxazole (isoxazole) ring and a 3,4-dimethoxyphenyl group, which are frequently explored in the development of biologically active molecules. The 1,2-oxazole scaffold is a well-known five-membered heterocycle that is a common feature in compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties . The 3,4-dimethoxyphenyl (veratryl) moiety is another common pharmacophore present in various synthetic compounds studied for their effects on the central nervous system and other physiological targets . The integration of these subunits with a thiophene carboxylate ester linker makes this compound a valuable intermediate for probing structure-activity relationships (SAR), particularly in the design and synthesis of new small-molecule libraries. Researchers can utilize this chemical as a key precursor or building block in the development of novel therapeutic agents, leveraging its potential for further functionalization and its role as a pi-conjugation relay in donor-acceptor molecular systems. This product is intended for research applications in laboratory settings only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-20-13-6-5-11(8-15(13)21-2)14-9-12(18-23-14)10-22-17(19)16-4-3-7-24-16/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJBSLRZRKCWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the thiophene ring via a coupling reaction. The dimethoxyphenyl group is usually introduced through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the activity of various biological molecules.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. It may serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

While direct pharmacological data for [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate are absent in the provided evidence, comparisons can be drawn to structurally related compounds with documented activities. Below is an analysis based on functional groups, structural motifs, and pharmacological profiles:

Verapamil (4)

  • Structure: 2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylmethylamino]-2-propan-2-ylpentanenitrile .
  • Comparison :
    • Both compounds share the 3,4-dimethoxyphenyl group, which in verapamil contributes to calcium channel blockade. However, verapamil’s nitrile and tertiary amine groups enable ion channel modulation, unlike the oxazole-thiophene system in the target compound.
    • Key Difference : Verapamil’s linear aliphatic chain supports conformational flexibility for channel binding, whereas the rigid oxazole-thiophene structure may limit target versatility.

Thiazol-5-ylmethyl Carbamate Derivatives ()

  • Examples: Compound l: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate . Compound m: Thiazol-5-ylmethyl carbamate with a hydroperoxypropan-2-yl-substituted thiazole .
  • Comparison :
    • Thiazole vs. Oxazole : Thiazole (sulfur atom) in these derivatives may enhance hydrogen-bonding or metal coordination compared to the oxygen-containing oxazole in the target compound.
    • Functional Groups : The carbamate and hydroxy groups in compounds l and m suggest protease or kinase inhibition, whereas the thiophene carboxylate in the target compound might favor esterase interactions.

Tacrine (7)

  • Structure : 1,2,3,4-Tetrahydroacridin-9-amine .
  • Comparison :
    • Tacrine’s acridine core enables intercalation and cholinesterase inhibition, contrasting with the oxazole-thiophene system, which lacks planar aromaticity for similar mechanisms.
    • Bioactivity : Tacrine’s amine group is critical for acetylcholinesterase binding, while the target compound’s methoxy and ester groups may prioritize different electrostatic interactions.

Structural and Functional Data Table

Compound Core Structure Key Functional Groups Potential Targets Reference
[Target Compound] Oxazole-thiophene 3,4-Dimethoxyphenyl, thiophene ester Enzymes (e.g., esterases, kinases) N/A
Verapamil (4) Phenylalkylamine 3,4-Dimethoxyphenyl, nitrile Calcium channels
Thiazol-5-ylmethyl Carbamate (l, m) Thiazole-carbamate Ethoxycarbonyl, hydroperoxy Proteases, oxidoreductases
Tacrine (7) Acridine Primary amine Acetylcholinesterase

Research Findings and Hypotheses

  • Methoxy Groups : The 3,4-dimethoxyphenyl moiety, as seen in verapamil, could enhance blood-brain barrier penetration, suggesting CNS applicability .
  • Heterocyclic Rigidity : The oxazole-thiophene system’s rigidity may reduce off-target effects compared to flexible analogs like verapamil but limit adaptability to diverse targets.

Biological Activity

The compound [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is a novel synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising an oxazole ring and a thiophene moiety, which contribute to its unique biological properties. The structural formula can be represented as follows:

C15H15N1O4S\text{C}_{15}\text{H}_{15}\text{N}_1\text{O}_4\text{S}

Key Structural Features

FeatureDescription
Oxazole RingContributes to biological activity
Thiophene RingEnhances interaction with biological targets
Dimethoxyphenyl GroupInfluences pharmacological properties

Anticancer Activity

Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy

A study on thiophene carboxamide derivatives revealed that certain compounds demonstrated cytotoxic effects on Hep3B liver cancer cells. The most active derivatives exhibited IC50 values of 5.46 µM and 12.58 µM, indicating strong potential for therapeutic applications in cancer treatment .

The proposed mechanism of action for the compound involves:

  • Inhibition of Tubulin Polymerization : Similar to Combretastatin A-4 (CA-4), it disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
  • Induction of Apoptosis : Flow cytometry analyses have shown that the compound can induce apoptosis in a dose-dependent manner by activating caspase pathways .

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have demonstrated antimicrobial activity. Research indicates that certain derivatives can inhibit bacterial growth effectively, suggesting potential applications in treating infections.

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerHep3B (Liver Cancer)5.46
AntimicrobialVarious Bacterial StrainsVaries

Recent Advances

Recent research has focused on modifying the chemical structure to enhance potency and selectivity towards specific biological targets. The introduction of various substituents on the oxazole or thiophene rings is being explored to optimize the pharmacological profile.

Future Research Directions

  • Structure-Activity Relationship (SAR) : Further studies are needed to elucidate the relationship between chemical structure and biological activity.
  • In Vivo Studies : Transitioning from in vitro findings to in vivo models will provide insights into the therapeutic potential and safety profile.
  • Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutics could enhance treatment outcomes for cancer patients.

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